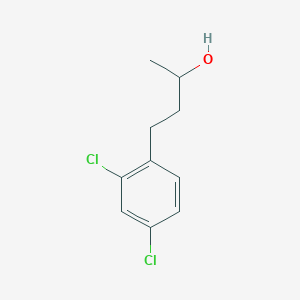

4-(2,4-Dichlorophenyl)butan-2-ol

Description

Significance of Aryl-Substituted Alcohols in Organic Synthesis and Industrial Chemistry

Aryl-substituted alcohols are a class of organic compounds that feature a hydroxyl group (-OH) attached to an alkyl chain, which in turn is connected to an aromatic ring. These compounds are of considerable importance in both academic and industrial research. They serve as versatile building blocks in organic synthesis, enabling the construction of more complex molecules. acs.orgchemrxiv.org Their utility stems from the reactivity of both the hydroxyl group and the aromatic ring, allowing for a wide range of chemical transformations. acs.orgchemrxiv.org

In industrial chemistry, aryl-substituted alcohols and their derivatives are integral to the production of a vast array of commercial products. They are key intermediates in the synthesis of pharmaceuticals, fragrances, and specialty polymers. The presence of the aryl group can impart specific properties, such as thermal stability or biological activity, to the final product. The ability to catalytically synthesize these alcohols, often with high selectivity, is a major focus of modern chemical research, aiming for more efficient and environmentally benign manufacturing processes. nih.govresearchgate.net

Importance of Dichlorophenyl Moieties in Agrochemicals and Fine Chemical Intermediates

The dichlorophenyl group, a benzene (B151609) ring substituted with two chlorine atoms, is a common structural feature in many commercially successful products, particularly in the agrochemical industry. The presence and position of the chlorine atoms can significantly influence the biological activity of a molecule. For instance, dichlorophenyl moieties are found in numerous herbicides, fungicides, and insecticides. The chlorine atoms can affect the molecule's lipophilicity, metabolic stability, and interaction with biological targets, often enhancing its desired effect.

Beyond agrochemicals, dichlorophenyl compounds are crucial intermediates in the synthesis of fine chemicals. wikipedia.org Fine chemicals are pure, single substances produced in limited quantities and are used as starting materials for specialty chemicals, including pharmaceuticals, biopharmaceuticals, and electronic chemicals. The specific substitution pattern of the chlorine atoms on the phenyl ring allows for precise control over the reactivity and properties of the resulting molecules, making them valuable components in multi-step synthetic sequences.

Rationale for Dedicated Research on 4-(2,4-Dichlorophenyl)butan-2-ol: A Structure-Function Perspective

The dedicated research focus on this compound arises from the unique combination of its structural components: a butanol chain, a secondary alcohol, and a 2,4-dichlorophenyl group. This specific arrangement suggests potential for interesting chemical and biological properties. From a structure-function perspective, the 2,4-dichloro substitution pattern is known to be important for certain biological activities. The secondary alcohol provides a site for further chemical modification or can participate in hydrogen bonding interactions, which are crucial for how a molecule binds to a biological target.

Overview of Research Avenues and Scholarly Objectives for the Compound

Current and future research on this compound is likely to follow several key avenues. A primary objective is the development of efficient and stereoselective synthetic methods to produce this compound. This includes exploring different catalytic systems and reaction conditions to control the stereochemistry at the chiral center of the secondary alcohol, as different stereoisomers can have vastly different biological effects.

Another important research direction is the comprehensive investigation of its chemical reactivity. This involves studying how the compound behaves in various chemical reactions to understand its potential as an intermediate for synthesizing more complex molecules. Furthermore, there is a significant interest in exploring the potential biological activities of this compound and its derivatives. This includes screening for potential applications in areas such as agriculture and materials science. The ultimate scholarly objective is to build a complete profile of this compound, from its fundamental chemical properties to its potential real-world applications.

Compound Data

The following table provides a summary of key identifiers and properties for the chemical compounds mentioned in this article.

Interactive Table of Chemical Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|

| This compound | 1275466-45-9 bldpharm.com | C10H12Cl2O | 219.11 g/mol |

| 3,4-Dichlorophenyl isocyanate | 102-36-3 wikipedia.org | C7H3Cl2NO wikipedia.org | 188.01 g/mol wikipedia.org |

| 2-cyano-2-(2,4-dichlorophenyl)-4-phenyl butan-1-ol | Not Available | C17H15Cl2NO | Not Available |

| 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid | Not Available | C11H11Cl2NO3 | Not Available |

| 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid | Not Available | C21H18Cl2N2O4 | 432 g/mol mdpi.comresearchgate.net |

| 2-(4-Methylphenyl)butan-2-ol | 5398-04-9 nih.gov | C11H16O nih.gov | 164.24 g/mol nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12Cl2O |

|---|---|

Molecular Weight |

219.10 g/mol |

IUPAC Name |

4-(2,4-dichlorophenyl)butan-2-ol |

InChI |

InChI=1S/C10H12Cl2O/c1-7(13)2-3-8-4-5-9(11)6-10(8)12/h4-7,13H,2-3H2,1H3 |

InChI Key |

VMFBCBHONPLBNJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=C(C=C(C=C1)Cl)Cl)O |

Origin of Product |

United States |

Chemical Transformations and Derivatization of 4 2,4 Dichlorophenyl Butan 2 Ol

Reactions of the Secondary Alcohol Functionality

The secondary alcohol group is a versatile functional handle for numerous organic transformations, including oxidation, esterification, etherification, nucleophilic substitution, and dehydration.

As a secondary alcohol, 4-(2,4-dichlorophenyl)butan-2-ol can be selectively oxidized to yield the corresponding ketone, 1-(2,4-dichlorophenyl)butan-2-one. biosynth.comgauthmath.com This transformation is a fundamental reaction in organic synthesis. A variety of oxidizing agents can accomplish this conversion, with the choice of reagent often depending on the desired selectivity and reaction conditions. Common reagents include chromium-based compounds, such as potassium dichromate(VI) (K₂Cr₂O₇) in the presence of acid. physicsandmathstutor.com The oxidation process involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached.

Further oxidation of the resulting ketone to a carboxylic acid is generally not feasible under standard conditions as it would necessitate the cleavage of a carbon-carbon bond, a process that requires harsh reaction conditions and often leads to a mixture of products.

Table 1: Common Oxidizing Agents for Secondary Alcohols

| Oxidizing Agent | Typical Conditions | Product |

|---|---|---|

| Potassium Dichromate (K₂Cr₂O₇) / Sulfuric Acid (H₂SO₄) | Heating under reflux | Ketone |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) at room temperature | Ketone |

| Sodium Hypochlorite (NaOCl) / Acetic Acid (CH₃COOH) | Room temperature | Ketone |

This table presents generalized information on the oxidation of secondary alcohols.

The hydroxyl group of this compound can be readily converted into an ester or an ether. These reactions are crucial for protecting the alcohol functionality during multi-step syntheses or for creating new derivatives with altered physicochemical properties.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or an acid anhydride. When reacting with a carboxylic acid, a catalyst is usually required to facilitate the reaction. A widely used method is the Steglich esterification, which employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, allowing the reaction to proceed under mild conditions. orgsyn.orgnih.gov

Etherification can be accomplished through various methods, most notably the Williamson ether synthesis. This process involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide ion. This alkoxide is then reacted with an alkyl halide to form the ether linkage via a nucleophilic substitution reaction. libretexts.org Reductive etherification, which involves the coupling of an alcohol and a ketone, represents another pathway to form ether compounds. nrel.gov

The hydroxyl (-OH) group is a poor leaving group in nucleophilic substitution reactions. masterorganicchemistry.com Therefore, for a substitution reaction to occur at the secondary carbon, the -OH group must first be converted into a better leaving group. A common strategy is to protonate the alcohol using a strong acid, which forms a protonated alcohol (-OH₂⁺). This species can then depart as a neutral water molecule, a much better leaving group, leaving behind a secondary carbocation. This carbocation can then be attacked by a nucleophile. vaia.com

Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), by reacting the alcohol with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine. These sulfonate groups are excellent leaving groups, readily displaced by a wide range of nucleophiles in SN2 reactions, which typically proceed with an inversion of stereochemistry at the chiral center. researchgate.net

The mechanism of substitution (SN1 vs. SN2) is influenced by factors such as the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate. libretexts.orgmasterorganicchemistry.com

The acid-catalyzed dehydration of this compound results in the formation of alkenes through an elimination reaction. askfilo.com The mechanism typically proceeds in three steps:

Protonation of the hydroxyl group by an acid catalyst (e.g., H₂SO₄ or H₃PO₄) to form a good leaving group (H₂O). libretexts.orgchemguide.co.uk

Loss of a water molecule to form a secondary carbocation intermediate. libretexts.orgchemguide.co.uk

Deprotonation of a carbon atom adjacent to the carbocation by a base (such as water or the conjugate base of the acid catalyst) to form a double bond. libretexts.orgchemguide.co.uk

Due to the structure of this compound, the removal of a proton can occur from two different adjacent carbon atoms (C1 or C3). This leads to the formation of a mixture of isomeric alkenes:

4-(2,4-Dichlorophenyl)but-1-ene (from deprotonation of C1)

4-(2,4-Dichlorophenyl)but-2-ene (from deprotonation of C3)

The formation of 4-(2,4-dichlorophenyl)but-2-ene is generally favored, in accordance with Zaitsev's rule, which states that the more substituted (and thus more stable) alkene is the major product. doubtnut.com Furthermore, the but-2-ene product can exist as geometric isomers (cis/Z and trans/E). libretexts.orgchemguide.co.uklibretexts.org

Table 2: Potential Dehydration Products

| Product Name | Structure | Isomerism |

|---|---|---|

| 4-(2,4-Dichlorophenyl)but-1-ene | Cl₂C₆H₃-CH₂-CH=CH₂ | Positional Isomer |

Reactivity of the Dichlorophenyl Aromatic Moiety

The dichlorophenyl ring is the other major site of reactivity in the molecule. Its reactivity is governed by the principles of electrophilic aromatic substitution.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.comchemistry.coach The rate and regioselectivity of this reaction are controlled by the substituents already present on the ring. In this compound, the ring is substituted with two chlorine atoms and a sec-butyl alcohol group.

Chlorine Atoms: Halogens are deactivating substituents, meaning they make the ring less reactive towards electrophilic attack than benzene (B151609) itself. However, they are ortho, para-directors due to the ability of their lone pairs to stabilize the intermediate carbocation (arenium ion) through resonance. libretexts.org

Alkyl Group (sec-butyl alcohol): Alkyl groups are activating substituents and are also ortho, para-directors. They donate electron density to the ring through an inductive effect and hyperconjugation, stabilizing the arenium ion and increasing the reaction rate compared to benzene. libretexts.orgstackexchange.com

The final position of substitution is determined by the combined directing effects of these groups. The two chlorine atoms are at positions 2 and 4, and the alkyl group is at position 1. The available positions for substitution are 3, 5, and 6.

Position 6: This position is ortho to the activating alkyl group and meta to the 2-chloro and 4-chloro groups.

Position 5: This position is meta to the alkyl group and the 2-chloro group, but ortho to the 4-chloro group.

Position 3: This position is ortho to the 2-chloro group and meta to the alkyl group and the 4-chloro group.

The activating ortho, para-directing effect of the alkyl group and the ortho, para-directing effects of the chloro groups will compete. Attack at position 6 is strongly favored as it is activated by the alkyl group and not strongly deactivated by being para to a chloro group. Steric hindrance from the bulky sec-butyl group might slightly reduce substitution at this position, but it is expected to be the major site of electrophilic attack.

Table 3: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Electrophile | Typical Reagents |

|---|---|---|

| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ |

| Halogenation | Br⁺ or Cl⁺ | Br₂/FeBr₃ or Cl₂/AlCl₃ |

| Sulfonation | SO₃ | Fuming H₂SO₄ |

| Friedel-Crafts Alkylation | R⁺ (carbocation) | R-Cl / AlCl₃ |

This table presents common EAS reactions applicable to substituted benzenes. masterorganicchemistry.comchemistry.coach

Palladium-Catalyzed Cross-Coupling Reactions at Aryl Halide Sites

The dichlorophenyl group of this compound presents two reactive sites—the chlorine atoms—for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing new carbon-carbon and carbon-heteroatom bonds. libretexts.orgnobelprize.org The reactivity of the two chlorine atoms can potentially be differentiated based on their electronic and steric environments, although selective monocoupling can be challenging. A variety of such coupling reactions can be employed to modify the aryl core of the molecule. sigmaaldrich.com

Prominent examples of palladium-catalyzed cross-coupling reactions applicable to this substrate include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. libretexts.org These transformations are cornerstones of modern organic synthesis, allowing for the introduction of a wide array of functional groups. researchgate.net

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nobelprize.org This method is highly valued for its tolerance of various functional groups and its use of generally non-toxic boron compounds. nobelprize.org

Heck Reaction: In a Heck reaction, the aryl halide would react with an alkene to form a new carbon-carbon bond, typically with the aid of a palladium catalyst and a base. This would append a vinyl group or a substituted vinyl group to the dichlorophenyl ring.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl halide and a terminal alkyne. The process is typically catalyzed by a palladium complex and a copper(I) co-catalyst.

Buchwald-Hartwig Amination: This powerful method would allow for the formation of carbon-nitrogen bonds by coupling the aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. libretexts.org This is a key reaction for the synthesis of aryl amines, which are prevalent in pharmaceuticals. libretexts.org

The choice of palladium catalyst and ligands is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle. libretexts.org

Table 1: Overview of Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

| Suzuki-Miyaura | Organoboron Compound | C-C | Pd(0) complex, Base |

| Heck | Alkene | C-C | Pd(0) complex, Base |

| Sonogashira | Terminal Alkyne | C-C | Pd(0) complex, Cu(I) co-catalyst, Base |

| Buchwald-Hartwig | Amine | C-N | Pd(0) complex, Ligand, Base |

Stereochemical Control in Subsequent Reactions

The presence of a stereocenter at the C-2 position of the butanol chain introduces the element of chirality into the molecule. This feature can be exploited in subsequent synthetic steps.

Diastereoselective Reactions Using the Alcohol as a Chiral Auxiliary

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. sigmaaldrich.com Once the desired stereochemistry is achieved, the auxiliary can be removed. sigmaaldrich.com In principle, an enantiomerically pure form of this compound could serve as a chiral auxiliary.

The secondary alcohol group can be attached to a prochiral substrate, for instance, by forming an ester or an ether linkage. The steric bulk and electronic properties of the dichlorophenyl group, in conjunction with the defined stereochemistry at the alcohol's carbon, could then influence the facial selectivity of a subsequent reaction on the attached substrate. researchgate.net For example, in an aldol (B89426) or alkylation reaction of an enolate derived from an ester of the alcohol, the chiral auxiliary would direct the approach of the electrophile to one face of the enolate over the other, resulting in a diastereomeric excess of one product. researchgate.netresearchgate.net The effectiveness of such an auxiliary depends on its ability to induce high diastereoselectivity and its ease of removal without affecting the newly created stereocenter. researchgate.net

Methods for Chiral Resolution of Racemic Mixtures

When synthesized from achiral starting materials without a chiral catalyst, this compound is produced as a racemic mixture, containing equal amounts of the (R) and (S) enantiomers. The separation of these enantiomers, a process known as chiral resolution, is essential for applications where a single enantiomer is required. scribd.com

Several methods can be employed for the resolution of such racemic alcohols:

Chemical Resolution: This classic method involves reacting the racemic alcohol with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. scribd.com These diastereomers have different physical properties, such as solubility, and can often be separated by crystallization or chromatography. After separation, the chiral resolving agent is cleaved to yield the individual enantiomers of the original alcohol. scribd.com Common resolving agents for alcohols include chiral acids, which form diastereomeric esters.

Enzymatic Resolution: Enzymes are chiral catalysts that can exhibit high enantioselectivity. scribd.com For example, a lipase (B570770) could be used to selectively acylate one enantiomer of the alcohol in the presence of an acyl donor, leaving the other enantiomer unreacted. The resulting ester and the unreacted alcohol can then be separated.

Chiral Chromatography: This method utilizes a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC). scribd.comnih.gov The two enantiomers of the racemic mixture interact differently with the CSP, leading to different retention times and thus their separation. nih.gov

Table 2: Comparison of Chiral Resolution Methods

| Method | Principle | Advantages | Disadvantages |

| Chemical Resolution | Formation and separation of diastereomers. scribd.com | Applicable to a wide range of compounds. | Requires a stoichiometric amount of a chiral resolving agent; may require optimization of crystallization conditions. |

| Enzymatic Resolution | Enantioselective reaction catalyzed by an enzyme. scribd.com | High selectivity, mild reaction conditions. | Enzyme may not be active for all substrates; requires screening of enzymes. |

| Chiral Chromatography | Differential interaction with a chiral stationary phase. scribd.com | Can be used for both analytical and preparative separations; high purity of enantiomers. nih.gov | Can be expensive, especially for large-scale separations; requires specialized equipment. |

Elaboration of the Butane (B89635) Carbon Chain

The butane chain of this compound offers several possibilities for structural modification, allowing for the synthesis of a variety of derivatives. The alkane chain itself is generally unreactive, but the secondary alcohol provides a functional handle for further transformations. libretexts.orgbyjus.com

The four-carbon chain can be extended, shortened, or functionalized. lumenlearning.comoit.edu Key reactions involving the alcohol group include:

Oxidation: Oxidation of the secondary alcohol would yield the corresponding ketone, 4-(2,4-dichlorophenyl)butan-2-one. This ketone is a valuable intermediate for further reactions, such as alpha-halogenation, alpha-alkylation, or conversion to an enamine or enolate for aldol-type reactions.

Dehydration: Acid-catalyzed dehydration of the alcohol would lead to the formation of an alkene, primarily 4-(2,4-dichlorophenyl)but-1-ene and/or 4-(2,4-dichlorophenyl)but-2-ene. The resulting double bond can then be subjected to a wide range of transformations, including hydrogenation, halogenation, epoxidation, or ozonolysis, which would cleave the carbon chain.

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate), which can then be displaced by a variety of nucleophiles to introduce new functional groups at the C-2 position.

These transformations allow for the systematic modification of the butane backbone, enabling the synthesis of a diverse library of compounds based on the this compound scaffold.

Advanced Spectroscopic and Chromatographic Methods for Structural and Stereochemical Characterization

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can measure mass-to-charge ratios (m/z) to four or more decimal places. docbrown.info This precision allows for the calculation of a unique molecular formula.

For 4-(2,4-Dichlorophenyl)butan-2-ol, the molecular formula is C₁₀H₁₂Cl₂O. HRMS analysis, typically using techniques like electrospray ionization (ESI) or fast atom bombardment (FAB), would measure the mass of the protonated molecule, [M+H]⁺. The high mass accuracy of the measurement allows for the differentiation between elemental compositions that might otherwise be indistinguishable. The experimentally determined mass is then compared to the calculated theoretical exact mass to confirm the molecular formula. rsc.org The presence of two chlorine atoms would also be evident from the characteristic isotopic pattern (M, M+2, M+4 peaks) in the mass spectrum, with the relative intensities reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the structure of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling (J-coupling). For this compound, distinct signals would be expected for the aromatic protons, the methine proton attached to the hydroxyl group, the methylene (B1212753) protons, the methyl protons, and the hydroxyl proton. docbrown.info The aromatic region would show complex splitting patterns corresponding to the three protons on the dichlorinated phenyl ring. The hydroxyl proton (OH) signal can be identified by its broadness or by its disappearance upon adding a few drops of D₂O to the NMR sample. docbrown.info

¹³C NMR: The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule. docbrown.info For this compound, ten distinct signals would be expected in the ¹³C NMR spectrum, corresponding to the ten carbon atoms in unique chemical environments. The chemical shifts are indicative of the carbon type (aromatic, aliphatic, alcohol-bearing). libretexts.org The carbons attached to the electronegative chlorine and oxygen atoms would appear at a lower field (higher ppm value). docbrown.infodocbrown.info

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| CH₃ | ~ 1.2 | Doublet (d) | ~ 23 |

| CH₂ | ~ 1.7 - 1.9 | Multiplet (m) | ~ 30-40 |

| CH-OH | ~ 3.8 - 4.0 | Multiplet (m) | ~ 65-70 |

| OH | Variable, broad | Singlet (s) | N/A |

| Ar-H | ~ 7.1 - 7.4 | Multiplet (m) | ~ 127-135 |

| Ar-C | N/A | N/A | ~ 127-135 |

| Ar-C-Cl | N/A | N/A | ~ 130-135 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structures. Actual values may vary based on solvent and other experimental conditions.

Two-dimensional NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the CH₃ protons and the CH-OH proton, and between the CH-OH proton and the adjacent CH₂ protons. It would also show correlations between the CH₂ protons and the benzylic CH₂ protons, establishing the connectivity of the butyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atoms they are attached to. It allows for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum by linking it to its corresponding proton signal in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically over 2-3 bonds). HMBC is vital for connecting different fragments of the molecule. For instance, it would show correlations from the benzylic CH₂ protons to the aromatic carbons of the dichlorophenyl ring, confirming the attachment point of the butyl chain to the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is particularly useful for determining stereochemistry and conformation.

Since this compound contains a chiral center at the C-2 position, it exists as a pair of enantiomers (R and S). Standard NMR spectroscopy cannot distinguish between enantiomers. libretexts.org To determine the enantiomeric excess (e.e.), chiral resolving agents are employed.

Chiral Shift Reagents: These are typically lanthanide complexes that are themselves chiral. libretexts.org When added to a sample of a racemic or enantioenriched compound, they form diastereomeric complexes that have different NMR spectra. libretexts.org This results in the separation of signals for the R and S enantiomers, allowing for the calculation of the e.e. by integrating the respective peaks. tcichemicals.comtcichemicals.com

Chiral Auxiliaries: These involve the covalent reaction of the chiral alcohol with a chiral derivatizing agent, such as Mosher's acid, to form diastereomers. These diastereomers have distinct NMR spectra, and the e.e. can be determined from the integration of the signals.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The absorption of IR radiation or the scattering in Raman spectroscopy at specific frequencies corresponds to the vibrations of particular functional groups.

For this compound, key functional groups that would give rise to characteristic signals include:

O-H stretch: A broad and strong absorption in the IR spectrum around 3200-3600 cm⁻¹, characteristic of an alcohol.

C-H stretch (aliphatic): Strong absorptions in the IR and Raman spectra in the region of 2850-3000 cm⁻¹.

C-H stretch (aromatic): Weaker absorptions just above 3000 cm⁻¹.

C=C stretch (aromatic): Characteristic absorptions in the 1450-1600 cm⁻¹ region.

C-O stretch: A strong band in the IR spectrum, typically in the 1050-1260 cm⁻¹ range for a secondary alcohol.

C-Cl stretch: Absorptions in the fingerprint region, typically between 600-800 cm⁻¹.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| O-H | Stretch | 3200-3600 | Weak | Broad, Strong (IR) |

| C-H (aliphatic) | Stretch | 2850-3000 | 2850-3000 | Strong |

| C-H (aromatic) | Stretch | 3000-3100 | 3000-3100 | Medium-Weak |

| C=C (aromatic) | Stretch | 1450-1600 | 1450-1600 | Medium-Strong |

| C-O (alcohol) | Stretch | 1050-1260 | Weak | Strong (IR) |

| C-Cl | Stretch | 600-800 | 600-800 | Medium-Strong |

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment of Chiral Centers

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration (R or S) of a chiral molecule. nih.gov It measures the differential absorption of left and right circularly polarized light by a chiral sample. nih.gov

To assign the absolute configuration of the stereocenter in this compound, the experimental CD spectrum of an enantiomerically pure sample would be recorded. Concurrently, quantum chemical calculations, such as time-dependent density functional theory (TDDFT), are used to predict the theoretical CD spectra for both the R and S enantiomers. nih.govrsc.org The absolute configuration of the experimental sample is then assigned by comparing its CD spectrum to the calculated spectra. A good match between the experimental and one of the theoretical spectra provides an unambiguous assignment of the absolute configuration. nih.gov

Advanced Chromatographic Separation Techniques

Chromatographic methods are paramount for the separation and purification of complex mixtures. For chiral compounds, specialized techniques are required to resolve enantiomers, which possess identical physical properties in an achiral environment. google.com

Chiral HPLC is a cornerstone technique for the separation of enantiomers and the assessment of enantiomeric purity. chiralpedia.comyoutube.com The fundamental principle involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to differential retention times and, consequently, separation. chiralpedia.comsigmaaldrich.com The success of this method hinges on the selection of an appropriate CSP and mobile phase to create a chiral environment where the enantiomeric pair becomes distinguishable. chiralpedia.comchromatographyonline.com

For a compound like this compound, which contains a hydroxyl group and a chiral center, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. nih.govresearchgate.net These CSPs can form transient diastereomeric complexes with the enantiomers through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexing. sigmaaldrich.com

The development of a chiral HPLC method for this compound would involve screening various polysaccharide-based columns with different mobile phases, typically mixtures of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol. researchgate.net The goal is to achieve baseline resolution of the two enantiomers, allowing for accurate quantification and the determination of enantiomeric excess (ee). A validated method would demonstrate linearity, accuracy, and precision, ensuring its suitability for quality control. researchgate.net The ability to simultaneously determine both chiral and chemical impurities in a single run can offer significant advantages in terms of time and cost savings. nih.gov

Table 1: Illustrative Chiral HPLC Method Parameters for Separation of Aryl-Substituted Butanol Enantiomers

| Parameter | Condition |

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Amylose or Cellulose derivative) |

| Mobile Phase | n-Hexane:Isopropanol (e.g., 90:10 v/v) with a small percentage of an additive like diethylamine |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | Ambient |

This table represents typical starting conditions for method development and may require optimization for this compound.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. jmchemsci.comjmchemsci.com It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. In the context of this compound, GC-MS is crucial for identifying and quantifying volatile impurities that may be present from the synthesis process. nih.govshimadzu.comchromatographyonline.comnih.gov

Potential impurities could include starting materials, reaction byproducts, or residual solvents. For instance, the synthesis of similar compounds has been shown to generate impurities like 4-chloro-1-butanol. nih.gov A typical GC-MS method would involve injecting a solution of the sample into the gas chromatograph, where it is vaporized. The volatile components are then separated based on their boiling points and interactions with the stationary phase of the GC column. epa.gov As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound that aids in its identification. jmchemsci.com

The sensitivity of modern GC-MS instruments allows for the detection of impurities at very low levels, often in the parts-per-million (ppm) range, which is critical for ensuring the purity of pharmaceutical ingredients. nih.govcsic.es

Table 2: Typical GC-MS Parameters for Volatile Impurity Analysis

| Parameter | Condition |

| GC Column | Capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Oven Program | Temperature gradient (e.g., 80°C hold for 1 min, then ramp to 320°C at 20°C/min) |

| Injection Mode | Splitless |

| MS Ionization | Electron Impact (EI) |

| Mass Range | m/z 35-300 |

This table provides a general set of parameters that would be optimized for the specific analysis of this compound.

Supercritical fluid chromatography (SFC) has emerged as a powerful and "greener" alternative to HPLC for preparative chiral separations in the pharmaceutical industry. americanpharmaceuticalreview.comnih.govresearchgate.net SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. wikipedia.org The low viscosity and high diffusivity of supercritical CO2 allow for higher flow rates and faster separations compared to HPLC, leading to increased throughput and reduced solvent consumption. mdpi.com

For the preparative separation of the enantiomers of this compound, SFC offers several advantages. The use of CO2 significantly reduces the amount of organic solvent required, making the process more environmentally friendly and cost-effective. nih.gov The rapid separation times and efficient solvent removal post-separation accelerate the isolation of pure enantiomers. mdpi.com Similar to chiral HPLC, chiral SFC relies on chiral stationary phases to achieve separation. wikipedia.orgnih.gov The method development process involves screening different CSPs and co-solvents (typically alcohols like methanol (B129727) or ethanol) to optimize the separation. chromatographyonline.comchromatographyonline.com

The efficiency of preparative SFC has been demonstrated in the purification of multi-kilogram quantities of active pharmaceutical ingredients with high enantiomeric excess and yield. mdpi.com This makes it a highly valuable technique for obtaining enantiomerically pure this compound for further studies.

X-ray Crystallography for Definitive Structural and Absolute Stereochemical Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. nih.govthieme-connect.de This technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a single crystal. thieme-connect.de The resulting diffraction pattern can be used to calculate the electron density map of the molecule, revealing the precise positions of all atoms in the crystal lattice.

To determine the absolute configuration of a chiral molecule like this compound, a high-quality single crystal is required. researchgate.net The presence of "heavy" atoms, such as the chlorine atoms in this compound, is advantageous as they cause anomalous scattering of X-rays, which is the phenomenon that allows for the unambiguous assignment of the absolute configuration. researchgate.netsoton.ac.uk The Flack parameter, derived from the X-ray diffraction data, is a key indicator of the correctness of the determined absolute stereochemistry. soton.ac.uk

While obtaining a suitable crystal can sometimes be challenging, X-ray crystallography provides unparalleled structural detail, confirming not only the connectivity of the atoms but also their spatial arrangement, bond lengths, and bond angles. thieme-connect.de This information is invaluable for understanding the molecule's properties and its interactions with biological systems. In cases where obtaining a single crystal is difficult, other techniques like NMR spectroscopy in combination with chiral derivatizing agents can be employed, though X-ray crystallography remains the gold standard for definitive structural elucidation. nih.gov

Computational and Theoretical Investigations of 4 2,4 Dichlorophenyl Butan 2 Ol

Quantum Chemical Calculations for Molecular Geometry and Conformational Analysis

Quantum chemical calculations are fundamental in modern chemistry for predicting molecular structures and properties before a compound is ever synthesized. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and the resulting geometry of a molecule.

Density Functional Theory (DFT) Studies of Ground State Structures

Density Functional Theory (DFT) is a workhorse of computational chemistry used to investigate the electronic structure of molecules. Instead of dealing with the complex wave function of a many-electron system, DFT focuses on the much simpler electron density. The central idea is that the ground-state energy and all other ground-state properties are a unique functional of the electron density.

For a molecule like 4-(2,4-Dichlorophenyl)butan-2-ol, a DFT study would begin by proposing an initial 3D structure. The calculations, using a chosen functional (like B3LYP or PBE0) and basis set (like 6-31G(d,p)), would then iteratively adjust the positions of the atoms until the lowest energy state—the ground state geometry—is found. This optimization process provides key data such as:

Bond Lengths: The distances between bonded atoms (e.g., C-C, C-O, C-H, C-Cl).

Bond Angles: The angles formed between three connected atoms (e.g., C-C-C, H-C-O).

Due to the flexible butane (B89635) chain and its attachment to the phenyl ring, this compound can exist in multiple conformations. A conformational analysis using DFT would explore the potential energy surface by systematically rotating the single bonds to identify different stable conformers and the energy barriers between them.

Ab Initio Methods for High-Accuracy Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using any experimental data or empirical parameters. These methods are generally more computationally demanding than DFT but can achieve higher accuracy.

Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)). For this compound, these high-accuracy calculations would be employed to:

Refine the geometric parameters obtained from DFT calculations.

Calculate highly accurate total energies for the most stable conformers.

Provide benchmark data against which less computationally expensive methods like DFT can be compared.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are invaluable for predicting and interpreting spectroscopic data.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted by calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), also calculated at the same level of theory.

IR Spectroscopy: Infrared (IR) spectra are predicted by calculating the vibrational frequencies of the molecule. After geometry optimization, a frequency calculation determines the energies of the normal modes of vibration. Each vibrational mode corresponds to a specific motion (stretching, bending, etc.) of the atoms, and those that cause a change in the molecule's dipole moment are IR-active. The output provides the frequencies (in cm⁻¹) and intensities of the expected absorption bands.

UV-Vis Spectroscopy: To predict the electronic absorption spectrum (UV-Vis), Time-Dependent DFT (TD-DFT) is the most common method. This calculation determines the energies of electronic transitions from the ground state to various excited states. The results provide the wavelength of maximum absorption (λ_max) and the oscillator strength for each transition, which relates to the intensity of the absorption peak.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. Their properties are crucial for understanding a molecule's chemical reactivity and electronic behavior.

HOMO: This orbital acts as the primary electron donor. A higher HOMO energy indicates a greater ability to donate electrons to an electrophile.

LUMO: This orbital acts as the primary electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons from a nucleophile.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of molecular stability. A large gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

For this compound, analysis of the HOMO would likely show its density concentrated on the electron-rich dichlorophenyl ring and the oxygen atom of the hydroxyl group. The LUMO would also likely be distributed over the aromatic ring system.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged or polar species. The MEP map is typically color-coded:

Red/Yellow: Regions of negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. For this molecule, such regions would be expected around the chlorine atoms and the oxygen atom.

Blue: Regions of positive potential, indicating electron-poor areas that are susceptible to nucleophilic attack. This would be expected around the hydrogen atom of the hydroxyl group.

Green: Regions of neutral potential.

The MEP provides a visual guide to the reactive sites of the molecule.

Reaction Mechanism Studies and Transition State Characterization

Computational chemistry can be used to model the entire pathway of a chemical reaction, providing insights that are difficult to obtain experimentally. For a reaction involving this compound, such as its dehydration or oxidation, theoretical studies can elucidate the mechanism.

This involves:

Identifying Reactants, Products, and Intermediates: The geometries of all species involved in the reaction are optimized.

Locating Transition States (TS): A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome. Computational algorithms search for this "saddle point" on the potential energy surface.

Verifying the Transition State: A true transition state has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate from reactant to product.

Calculating Activation Energy: The energy difference between the transition state and the reactants gives the activation energy (Ea) of the reaction, which determines the reaction rate.

For example, in the acid-catalyzed dehydration of this compound, calculations could determine the structure of the carbocation intermediate and the transition states leading to the formation of different possible alkene products.

Solvent Effects on Molecular Conformation and Reactivity

Reactions are typically carried out in a solvent, which can significantly influence the conformation, reactivity, and stability of molecules. Computational models can account for these solvent effects in two main ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant (e.g., the Polarizable Continuum Model, PCM). This is a computationally efficient way to model the bulk electrostatic effects of the solvent.

Explicit Solvation Models: A number of individual solvent molecules are included in the calculation along with the solute molecule. This approach is much more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding.

For this compound, changing the solvent could alter the relative energies of its different conformers. In a polar solvent, conformations with a larger dipole moment might be stabilized. Solvent can also affect reaction rates by stabilizing or destabilizing the reactants and the transition state to different extents.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Descriptors

QSAR/QSPR models are built upon molecular descriptors, which are numerical values that characterize specific aspects of a molecule's structure. primescholarslibrary.org These descriptors can be broadly categorized into several classes:

Topological descriptors: These are derived from the 2D representation of the molecule and describe aspects like molecular size, shape, and branching.

Geometrical descriptors: These are calculated from the 3D structure of the molecule and include parameters such as molecular volume, surface area, and principal moments of inertia.

Electronic descriptors: These relate to the electron distribution in the molecule and include properties like dipole moment, partial atomic charges, and energies of frontier molecular orbitals (HOMO and LUMO).

Physicochemical descriptors: These include properties like lipophilicity (log P), molar refractivity, and polarizability, which are crucial for understanding a compound's behavior in biological systems.

In the context of this compound, QSAR studies could be particularly valuable in elucidating the structural requirements for any potential biological activity, such as antifungal action. For instance, studies on other antifungal agents containing dichlorophenyl moieties have successfully employed 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) to understand the influence of steric and electronic fields on activity. nih.gov Such analyses for this compound would likely reveal the importance of the spatial arrangement of the dichlorophenyl ring and the butan-2-ol side chain for interaction with a biological target.

Similarly, QSPR studies could predict various physicochemical properties of this compound. Research on substituted butanols and other alcohols has demonstrated the utility of QSPR in predicting properties like boiling point and heat of formation using topological and constitutional descriptors. primescholarslibrary.orgasianpubs.org For this compound, descriptors quantifying its molecular size, polarity, and hydrogen bonding capacity would be critical in developing such predictive models.

Given the structural features of this compound, a hypothetical QSAR/QSPR study would likely involve the calculation of a range of descriptors to build a predictive model. The table below illustrates the types of descriptors that would be relevant in such an investigation.

| Descriptor Class | Specific Descriptor Example | Potential Relevance for this compound |

| Topological | Zagreb Index | Describes molecular branching, which can influence receptor fitting and bioavailability. |

| Kier Shape Indices (κ) | Quantifies molecular shape, which is crucial for steric interactions with a target site. | |

| Geometrical | Molecular Surface Area | Relates to the molecule's ability to interact with its environment and can influence solubility and transport. |

| Molecular Volume | Indicates the space occupied by the molecule, affecting its fit within a binding pocket. | |

| Electronic | Dipole Moment | Reflects the polarity of the molecule, which can govern its interaction with polar receptors and its solubility. |

| HOMO/LUMO Energies | The energy of the Highest Occupied and Lowest Unoccupied Molecular Orbitals can indicate the molecule's reactivity and ability to participate in charge-transfer interactions. | |

| Partial Atomic Charges | Describes the charge distribution across the atoms, highlighting potential sites for electrostatic interactions, such as with the chlorine and oxygen atoms. | |

| Physicochemical | Log P (Octanol-Water Partition Coefficient) | A measure of lipophilicity, which is critical for membrane permeability and reaching a target site. |

| Molar Refractivity | Relates to the volume and polarizability of the molecule, influencing binding interactions. | |

| Polarizability | Describes the ease with which the electron cloud can be distorted, affecting London dispersion forces in molecular interactions. |

The development of a robust QSAR or QSPR model for this compound would involve the statistical correlation of these descriptors with an experimentally determined activity or property. Techniques such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are commonly used for this purpose. neliti.com Such a model could then be used to predict the activity of newly designed, structurally similar compounds, thereby guiding further research and development.

Applications and Potential Utilities in Chemical Science and Industry Excluding Prohibited Areas

Role as a Key Synthetic Intermediate for Agrochemical Active Ingredients

The 2,4-dichlorophenyl group is a common structural motif in a wide array of commercial agrochemicals. The presence of this group in 4-(2,4-Dichlorophenyl)butan-2-ol positions it as a valuable precursor for the synthesis of new and existing active ingredients. Its butanol backbone also offers multiple points for chemical modification, allowing for the creation of diverse derivatives.

The 2,4-dichlorophenyl moiety is integral to the efficacy of numerous herbicides and fungicides. The compound 2,4-Dichlorophenoxyacetic acid (2,4-D) is a globally utilized systemic herbicide that targets broadleaf weeds. nih.govbldpharm.comgoogle.com It functions as a synthetic auxin, a type of plant growth regulator, causing uncontrolled growth and leading to the death of susceptible plants. nih.gov Similarly, 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) is another selective phenoxy herbicide used to control broadleaf weeds in various crops. researchgate.netnih.gov

The utility of the dichlorophenyl structure extends to fungicides. Research into novel fungicides has involved incorporating dichlorinated aromatic rings to enhance biological activity. For example, the development of potent strobilurin-based fungicides has explored the use of various chemical linkers to connect a pharmacophore to a dichlorinated component, demonstrating the modular approach to designing new active ingredients. sigmaaldrich.com Furthermore, butanoic acid derivatives containing a dichlorophenyl group have been used to synthesize new heterocyclic compounds with potential antimicrobial and antifungal properties. Given these precedents, this compound serves as a key intermediate, providing the essential 2,4-dichlorophenyl group for the synthesis of next-generation herbicides and fungicides.

| Compound Name | Agrochemical Class | Function |

|---|---|---|

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Herbicide | Selective control of broadleaf weeds. nih.govbldpharm.com |

| 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) | Herbicide | Selective, post-emergence control of broadleaf weeds. researchgate.netnih.gov |

| Dicamba | Herbicide | Often used in combination with 2,4-D for broad-spectrum weed control. nih.gov |

Beyond herbicides, the 2,4-dichlorophenyl structure is explored in the development of other agrochemicals. Plant Growth Regulators (PGRs) are crucial for controlling various aspects of plant development, from flowering to root initiation. Synthetic auxins, such as 2,4-D, are a major class of PGRs used to eradicate weeds at high concentrations. Research has also been conducted on related molecules, like 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid, to evaluate their potential as plant hormone regulators. The structural framework of this compound makes it an ideal building block for synthesizing novel PGRs and insecticides, allowing chemists to modify the butanol side chain to fine-tune biological activity and target specific pathways in plants or insects.

Application in Materials Science and Polymer Chemistry

While the primary applications of this compound are in fine chemical synthesis, its structural attributes suggest potential utility in materials science.

Chemical suppliers categorize this compound as a "Material Building Block" for polymer science. sigmaaldrich.com However, specific examples of its direct use as a monomer in polymerization are not extensively documented in the available scientific literature. In principle, the hydroxyl group of the butanol chain could be functionalized, for instance, by converting it into a methacrylate (B99206) ester. Such a derivative could then undergo polymerization.

Research on related compounds demonstrates the feasibility of incorporating the 2,4-dichlorophenyl moiety into polymers. For example, 2,4-dichlorophenyl methacrylate, synthesized from 2,4-dichlorophenol, has been successfully polymerized to create homopolymers and copolymers. These polymers exhibit interesting thermal properties and have been tested for antimicrobial activity. This suggests that if this compound were used to create a similar monomer, the resulting polymer could possess tailored properties such as increased thermal stability or specific biological activities conferred by the dichlorophenyl group.

Utilization as a Chiral Building Block or Precursor to Chiral Ligands in Asymmetric Catalysis

One of the most significant applications of this compound is in the field of asymmetric synthesis. The molecule is inherently chiral due to the stereocenter at the second carbon of the butanol chain (C2). This makes both its (R) and (S) enantiomers valuable as chiral building blocks.

Asymmetric catalysis relies on the use of chiral catalysts to produce a desired enantiomer of a product in excess over the other. Chiral ligands, which coordinate to a metal center, are often the source of this stereochemical control. The synthesis of these complex chiral ligands frequently starts from simpler, enantiomerically pure molecules known as chiral building blocks.

This compound is an excellent candidate for this role. Its hydroxyl group provides a reactive handle for further chemical transformations, allowing it to be incorporated into larger, more complex ligand structures. The dichlorophenyl group can also influence the steric and electronic environment of the final catalyst, which is crucial for achieving high enantioselectivity in catalytic reactions. The development of chiral catalysts is a highly active area of research, with applications ranging from the synthesis of pharmaceuticals to fine chemicals. The availability of enantiopure this compound provides chemists with a versatile tool for creating novel chiral ligands and catalysts for asymmetric transformations.

| Structural Feature | Significance in Asymmetric Synthesis |

|---|---|

| Chiral Center at C2 | Provides the fundamental chirality, allowing for the synthesis of enantiomerically pure target molecules. |

| Hydroxyl Group (-OH) | Acts as a versatile functional group for further synthetic modifications, enabling its incorporation into larger chiral ligands or molecules. |

| 2,4-Dichlorophenyl Group | Influences the steric bulk and electronic properties of catalysts derived from it, which can be fine-tuned to improve the selectivity of asymmetric reactions. |

Role as an Analytical Standard in Environmental Monitoring or Food Science (Non-Clinical Context)

In the realm of environmental science and food safety, the use of analytical standards is paramount for the accurate quantification of pollutants and contaminants. While this compound is not widely listed as a primary certified reference material, its structural similarity to regulated compounds suggests a potential role as a secondary or internal standard. For instance, the herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid) and its derivatives are closely monitored in environmental and food samples. mdpi.comnih.govlgcstandards.com Analytical standards for these and other organic pollutants are crucial for various testing methodologies. sioc-journal.cnzeptometrix.com

Given that this compound could be a metabolite or a degradation product of more complex chlorinated compounds, its availability as a reference material would be valuable for comprehensive environmental impact assessments. The development of such standards is a continuous process, adapting to new regulations and analytical techniques for monitoring persistent organic pollutants. zeptometrix.com

Table 1: Examples of Related Analytical Standards

| Compound Name | Application Areas | Reference |

| 2,4-D (2,4-Dichlorophenoxyacetic acid) | Environmental, Agriculture | mdpi.com |

| 2,4-DB (4-(2,4-Dichlorophenoxy)butyric acid) | Environmental, Food Analysis | nih.govlgcstandards.com |

| Polychlorinated Biphenyls (PCBs) | Environmental Monitoring | sioc-journal.cn |

| Per- and Polyfluoroalkyl Substances (PFAS) | Environmental, Food, Soil, Water | sioc-journal.cn |

This interactive table allows for sorting and filtering of related analytical standards, highlighting the context in which this compound could potentially serve.

Precursor for the Synthesis of Diverse Fine Chemicals and Specialty Organic Compounds

The molecular architecture of this compound, featuring a reactive secondary alcohol and a dichlorinated phenyl ring, makes it a plausible precursor for the synthesis of a variety of more complex molecules. The dichlorophenyl group is a common moiety in many specialty chemicals. For instance, related structures are used in the synthesis of heterocyclic compounds with potential biological activities. researchgate.netmdpi.com

The synthesis of quinoxaline (B1680401) derivatives, which are of interest in medicinal chemistry, can involve precursors with similar functionalities. researchgate.net Furthermore, the butanol side chain offers multiple reaction sites for further chemical elaboration, potentially leading to the creation of novel esters, ethers, or other derivatives with unique properties. While specific industrial-scale syntheses starting from this compound are not prominently reported, its role as a building block in research and development for new materials and compounds is a significant potential application. The synthesis of structurally similar compounds, such as 1-(2,4-Dichlorophenyl)-2-chloroethanol, underscores the utility of such chlorinated alcohols as intermediates in organic synthesis. sioc-journal.cn

Green Chemistry Considerations in Synthesis and Application

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing and utilizing compounds like this compound, several green chemistry principles are relevant. The use of hazardous solvents and reagents is a significant concern in many organic syntheses. researchgate.net Research into environmentally benign solvents and catalysts is an active area. researchgate.netgoogle.com

For the synthesis of dichlorinated aromatic compounds, traditional methods can involve harsh conditions and produce significant waste. The development of greener synthetic routes, such as those employing solid acid catalysts or biocatalysts, can improve the environmental profile of the manufacturing process. google.com For example, the use of montmorillonite (B579905) clay, an ecofriendly solid acid catalyst, has been explored for related syntheses to replace more hazardous traditional catalysts like HCl and H2SO4. google.com

Furthermore, considering the lifecycle of the compound, designing applications that minimize environmental persistence and toxicity is a key aspect of green chemistry. While the primary applications of this compound appear to be in controlled industrial and laboratory settings, any potential for wider use would necessitate a thorough evaluation of its environmental fate and the adoption of green chemical principles in its synthesis and downstream applications. researchgate.net

Future Directions and Emerging Research Perspectives for 4 2,4 Dichlorophenyl Butan 2 Ol

Development of More Sustainable and Atom-Economical Synthetic Pathways

The chemical industry is increasingly shifting towards green chemistry principles to minimize environmental impact and improve efficiency. mdpi.com Future research on 4-(2,4-Dichlorophenyl)butan-2-ol should prioritize the development of synthetic routes that are not only efficient but also environmentally benign.

Key research objectives in this area include:

Maximizing Atom Economy: Traditional multi-step syntheses often generate significant waste. Future pathways should aim to maximize the incorporation of all reactant atoms into the final product, a core principle of atom economy. gcande.org This involves designing convergent syntheses and minimizing the use of protecting groups.

Utilizing Greener Solvents: Many organic reactions rely on volatile and often toxic organic solvents. Research should focus on replacing these with safer alternatives such as water, supercritical fluids (like CO2), or biodegradable solvents. nih.govresearchgate.net Solvent-free reaction conditions, where feasible, represent an ideal approach. mdpi.com

Employing Catalytic Reagents: The use of stoichiometric reagents, particularly in reduction or oxidation steps, contributes to waste generation. The development of catalytic methods, using small amounts of highly active and recyclable catalysts, is a cornerstone of green synthesis. nih.gov This could involve exploring biocatalytic reductions or hydrogenations using heterogeneous metal catalysts.

Energy Efficiency: Investigating alternative energy sources like microwave irradiation or ultrasound assistance can often reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com

Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches

| Feature | Traditional Approach | Potential Green Approach |

|---|---|---|

| Starting Materials | Petroleum-based feedstocks | Renewable or bio-based precursors |

| Solvents | Volatile organic compounds (e.g., benzene (B151609), toluene) | Water, ionic liquids, supercritical CO2, or solvent-free |

| Reagents | Stoichiometric reducing agents (e.g., NaBH4) | Catalytic hydrogenation, enzymatic reduction |

| Byproducts | Significant inorganic salt waste | Minimal byproducts, easily recyclable catalyst |

| Energy Input | Prolonged conventional heating | Microwave-assisted or sonochemical methods |

Exploration of Novel Catalytic Systems for Enhanced Stereoselectivity

This compound possesses a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images (enantiomers). The biological activity of chiral molecules is often enantiomer-dependent. Therefore, the ability to selectively synthesize one enantiomer is of paramount importance.

Future research should focus on:

Asymmetric Hydrogenation: The reduction of the precursor ketone, 4-(2,4-dichlorophenyl)butan-2-one, is a key synthetic step. The use of chiral transition-metal catalysts, such as those based on ruthenium-BINAP complexes, can facilitate the asymmetric hydrogenation of ketones to produce chiral alcohols with high enantiomeric excess (ee). nih.gov

Biocatalysis: Enzymes, particularly ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), are highly effective biocatalysts for the stereoselective reduction of ketones. researchgate.net Screening microbial sources or employing engineered enzymes could yield a highly efficient and selective catalyst for producing either the (R)- or (S)-enantiomer of this compound. researchgate.net

Chiral Organocatalysis: The use of small organic molecules as catalysts for asymmetric reactions has emerged as a powerful tool in synthesis. frontiersin.org Exploring chiral amines, phosphoric acids, or other organocatalysts for the asymmetric reduction or kinetic resolution of the target compound could provide a metal-free alternative to traditional methods.

Table 2: Potential Catalytic Systems for Stereoselective Synthesis

| Catalytic System | Catalyst Example | Potential Outcome | Key Advantage |

|---|---|---|---|

| Transition Metal Catalysis | (R)-BINAP-RuCl2 | High enantiomeric excess (>95% ee) of one enantiomer | High turnover numbers, well-established methodology |

| Biocatalysis | Engineered Ketoreductase (KRED) | Excellent enantioselectivity (>99% ee), mild reaction conditions | High selectivity, operates in aqueous media, biodegradable |

| Organocatalysis | Chiral Phosphoric Acid | Enantioselective reduction or functionalization | Metal-free, lower toxicity, readily available |

Advanced In Situ Spectroscopic Studies of Reaction Mechanisms

A thorough understanding of reaction mechanisms is crucial for optimizing reaction conditions, improving yields, and enhancing selectivity. Advanced in situ spectroscopic techniques allow researchers to monitor reactions as they happen, providing real-time data on reactant consumption, intermediate formation, and product generation. frontiersin.org

Future mechanistic studies could involve:

In Situ NMR and IR Spectroscopy: These techniques can track the concentration changes of key species throughout the reaction, helping to identify reactive intermediates and determine kinetic profiles.

Environmental Transmission Electron Microscopy (ETEM): When using heterogeneous catalysts, ETEM can provide insights into the catalyst's morphology and structural changes under realistic reaction conditions. dtu.dk

X-ray Absorption Spectroscopy (XAS): For metal-catalyzed reactions, in situ XAS can reveal information about the oxidation state and coordination environment of the metal center during the catalytic cycle. frontiersin.org

By correlating these spectroscopic observations with catalytic performance, a more complete picture of the reaction mechanism can be developed, paving the way for rational catalyst design and process optimization. dtu.dk

Expansion of the Chemical Space through Targeted Derivatization

The functional groups of this compound—the secondary alcohol and the dichlorinated phenyl ring—serve as handles for chemical modification. Creating a library of derivatives is a standard strategy for exploring the structure-activity relationships of a parent compound.

Potential derivatization strategies include:

Modification of the Hydroxyl Group: The alcohol moiety can be readily converted into a wide range of other functional groups, such as esters, ethers, and halides. These reactions can introduce new physicochemical properties.

Substitution on the Aromatic Ring: While the two chlorine atoms are deactivating, further electrophilic aromatic substitution could potentially be achieved under forcing conditions to introduce groups like nitro or alkyl moieties. Alternatively, advanced cross-coupling reactions could be explored.

Creation of Fused Ring Systems: Intramolecular cyclization reactions could be designed to create novel heterocyclic structures based on the butanol backbone.

These derivatization efforts would expand the chemical space around the core structure, yielding new compounds for screening in various applications. nih.govresearchgate.net

Investigation of Environmental Fate and Degradation Pathways (non-toxicological)

Given that the molecule contains a dichlorinated aromatic ring, a structural feature common in persistent organic pollutants, understanding its environmental fate is crucial. While specific data for this compound is lacking, research on related compounds like the herbicide 2,4-D (2,4-dichlorophenoxyacetic acid) can guide future investigations. juniperpublishers.comresearchgate.net

Key research questions to address are:

Biodegradation: Studies should be conducted to determine if soil and aquatic microorganisms can degrade the compound. The half-life in various environmental compartments (soil, water) needs to be established. juniperpublishers.comorst.edu It is plausible that microbial degradation could proceed via oxidation of the alcohol, followed by beta-oxidation of the side chain and eventual cleavage of the aromatic ring, similar to pathways for other xenobiotics.

Abiotic Degradation: The role of abiotic processes such as photolysis (degradation by sunlight) and hydrolysis in the breakdown of the compound should be evaluated. taylorfrancis.com

Metabolite Identification: A critical aspect of degradation studies is the identification of the resulting breakdown products (metabolites). This helps to create a complete picture of the degradation pathway and to assess whether any persistent or more toxic compounds are formed.

Table 3: Hypothetical Environmental Degradation Pathways

| Degradation Process | Potential Reaction | Expected Intermediate/Product |

|---|---|---|

| Microbial Oxidation | Oxidation of the secondary alcohol | 4-(2,4-Dichlorophenyl)butan-2-one |

| Microbial Hydroxylation | Addition of -OH group to the aromatic ring | Dichlorohydroxyphenyl derivatives |

| Photolysis | UV-induced cleavage of C-Cl bonds | Monochlorinated or phenolic derivatives |

| Hydrolysis | (Unlikely for C-C, C-H, C-Cl bonds) | Not a primary degradation pathway |

Advanced Computational Modeling for Predictive Reactivity and Property Design

Computational chemistry offers powerful tools for predicting molecular properties and modeling reaction pathways, thereby accelerating research and reducing experimental costs. nih.gov

Future computational studies on this compound and its derivatives could include:

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to model reaction mechanisms, calculate activation energies, and predict spectroscopic properties (NMR, IR spectra). This can aid in understanding catalytic cycles and designing more efficient catalysts.

Molecular Docking: If a biological target is identified, molecular docking simulations can predict the binding affinity and orientation of the compound and its derivatives within the target's active site, guiding the design of more potent analogues.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate structural features of a series of derivatives with their measured activity or property (e.g., biological activity, environmental persistence). These models can then be used to predict the properties of yet-unsynthesized compounds. nih.gov

By integrating these computational approaches with experimental work, the design and development process for new molecules based on the this compound scaffold can be made significantly more efficient and targeted. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2,4-Dichlorophenyl)butan-2-ol, and how can purity be validated?

- Methodology :

- Synthesis : Use Friedel-Crafts alkylation or Grignard reactions to introduce the 2,4-dichlorophenyl group. For example, reacting 2,4-dichlorophenylmagnesium bromide with butan-2-one derivatives under anhydrous conditions .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and H/C NMR spectroscopy (e.g., δ ~1.3 ppm for methyl groups, δ ~4.9 ppm for hydroxyl proton) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- FTIR : Identify hydroxyl (3200–3600 cm) and C-Cl (550–850 cm) stretches.

- NMR : Use H NMR to resolve diastereotopic protons and C NMR to confirm quaternary carbons adjacent to chlorine atoms.

- LC-MS : Detect molecular ion peaks (e.g., [M+H] at m/z 249) and fragmentation patterns for structural confirmation .

- Comparative Data : Similar chlorinated alcohols show distinct splitting patterns in NMR due to aromatic coupling .

Q. How does the compound’s solubility vary across solvents, and what implications does this have for experimental design?

- Methodology :

- Solubility Testing : Use shake-flask method in solvents like DMSO, ethanol, and chloroform. Measure saturation points via UV-Vis spectroscopy.

- Implications : Low aqueous solubility (logP ~3.2) necessitates DMSO for biological assays, but solvent interference must be controlled via blank experiments .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,4-dichlorophenyl group influence reactivity in nucleophilic substitution reactions?

- Methodology :

- Steric Effects : Compare reaction rates with analogs (e.g., 4-chlorophenyl derivatives) using kinetic studies.

- Electronic Effects : Employ Hammett plots to correlate substituent effects with reaction rates. DFT calculations (e.g., B3LYP/6-31G*) can map electron density around the hydroxyl group .

- Data Contradiction : Some studies report slower SN2 rates due to ortho-chlorine steric hindrance, while others note enhanced leaving-group stability from electron withdrawal .

Q. What strategies resolve discrepancies in reported biological activity data for this compound?

- Methodology :

- Structural Confirmation : Use single-crystal X-ray diffraction to verify stereochemistry and rule out polymorphic variations .

- Assay Standardization : Replicate assays under controlled conditions (e.g., fixed pH, temperature) to minimize variability. Cross-validate with orthogonal methods (e.g., SPR vs. ELISA) .

Q. What computational approaches predict the compound’s interactions with biological targets like HSP90?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products